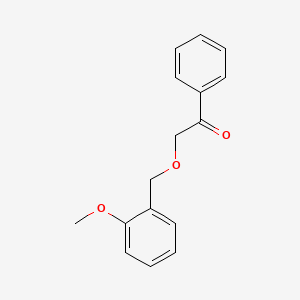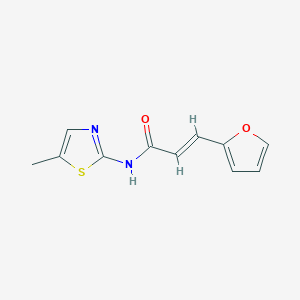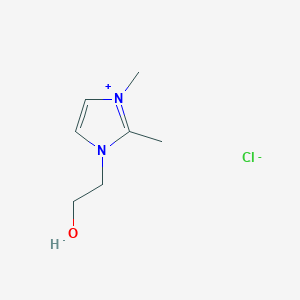
1-Hydroxyethyl-2,3-dimethylimidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyethyl-2,3-dimethylimidazolium chloride is a functionalized ionic liquid with the molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Hydroxyethyl-2,3-dimethylimidazolium chloride typically involves the reaction of 1,2-dimethylimidazole with ethylene oxide in the presence of hydrochloric acid . The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1-Hydroxyethyl-2,3-dimethylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-Hydroxyethyl-2,3-dimethylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Medicine: Research has explored its potential in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in processes such as chemical separations, electrochemistry, and polymer synthesis.
Mechanism of Action
The mechanism by which 1-Hydroxyethyl-2,3-dimethylimidazolium chloride exerts its effects involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces . These interactions can influence the stability and activity of enzymes, proteins, and other biological molecules.
Comparison with Similar Compounds
1-Hydroxyethyl-2,3-dimethylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-2,3-dimethylimidazolium chloride: Similar in structure but with an ethyl group instead of a hydroxyethyl group.
1-Butyl-2,3-dimethylimidazolium chloride: Contains a butyl group, offering different solubility and reactivity properties.
1,2-Dimethylimidazolium chloride: Lacks the hydroxyethyl group, resulting in different chemical behavior and applications. The uniqueness of this compound lies in its hydroxyethyl group, which imparts specific solubility and reactivity characteristics.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-3-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C7H13N2O.ClH/c1-7-8(2)3-4-9(7)5-6-10;/h3-4,10H,5-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FAESVICFPRJZOH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CCO)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
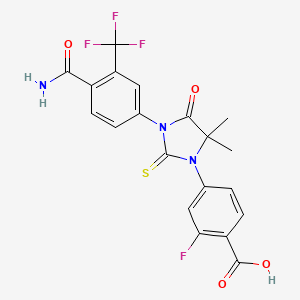
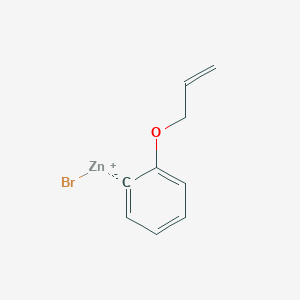
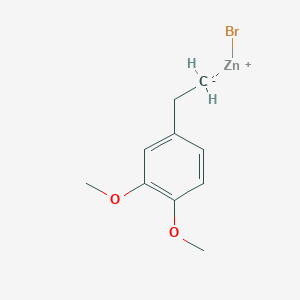
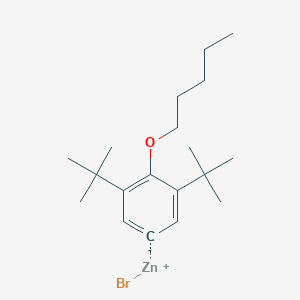
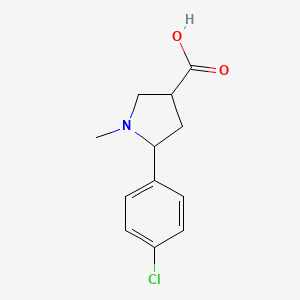
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
